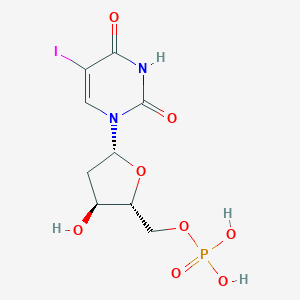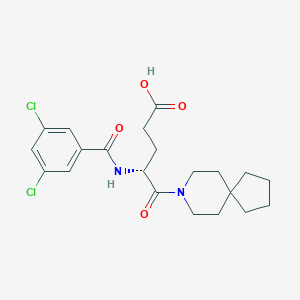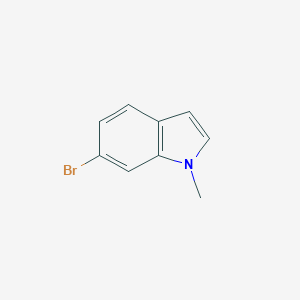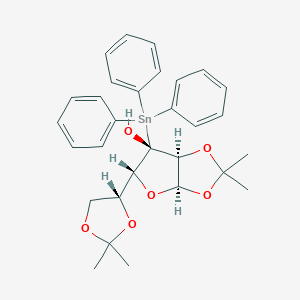
Ph3Sn Carbohydrate
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbohydrate-containing compounds can be complex, involving multiple steps and various chemical reactions . For instance, the synthesis of certain triorganotin carboxylates involves reactions with different monosaccharides .Molecular Structure Analysis
The molecular structure of carbohydrates includes monosaccharide composition, anomeric configurations, and the type of glycosidic linkages . Techniques such as X-ray crystallography and DFT molecular orbital calculations can be used to analyze the structure .Chemical Reactions Analysis
Carbohydrates undergo various chemical reactions. For example, they can react with acids and bases, undergo oxidation reactions, and more . The phenol-sulfuric acid method is a common colorimetric method to determine total carbohydrates in a sample .Physical And Chemical Properties Analysis
Carbohydrates have unique physical and chemical properties. They exhibit optical isomerism due to asymmetric carbon atoms and can be dextrorotatory or levorotatory . They also have high density of functional groups, diversity of structures based on different configuration, and ideal biocompatibility .Aplicaciones Científicas De Investigación
Molecular Structure and Antitumor Activity
Ph3Sn Carbohydrates, specifically triphenyltin carbohydrates, have been explored for their molecular structure and antitumor activity. A study investigated compounds like 3-C-[(Triphenylstannyl)methyl]-1,2:5,6-di-O-isopropylidene-alpha-D -allofuranose and found they have distorted tetrahedral coordination. These compounds displayed antiproliferative activity in vitro against mouse tumor cell lines, though they were less effective than Ph3SnCl. This suggests that Ph3Sn Carbohydrates may have potential applications in cancer research and treatment due to their unique biological activity (Caruso, Bol-Schoenmakers & Penninks, 1993).
Catalytic Activity in Sugar Epimerization
Ph3Sn-OH sites in tin-organic frameworks (Sn-OF) have been identified as active centers for catalyzing the epimerization of sugars such as glucose to mannose. This reaction, which involves a carbon skeleton rearrangement, can be significantly influenced by the Lewis acidity of tin, free Sn-OH groups, and the hydrophobicity of organic linkers. The high catalytic activity of Sn-OFs in epimerization highlights the potential application of Ph3Sn Carbohydrates in industrial sugar processing and biorefineries (Delidovich et al., 2017).
Safety And Hazards
Direcciones Futuras
The field of carbohydrate research is vast and continually evolving. Future directions may include the development of carbohydrate-containing therapeutics, with potential areas of focus including pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Propiedades
IUPAC Name |
(3aR,5R,6S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-triphenylstannyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O6.3C6H5.Sn/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9;3*1-2-4-6-5-3-1;/h6,8-10,13H,5H2,1-4H3;3*1-5H;/t6-,8-,9-,10-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUZBBAJMBCIAB-XGZYCNACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@]([C@@H]3[C@H](O2)OC(O3)(C)C)(O)[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O6Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ph3Sn Carbohydrate | |
CAS RN |
126193-20-2 | |
| Record name | 3-C-(Triphenylstannyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



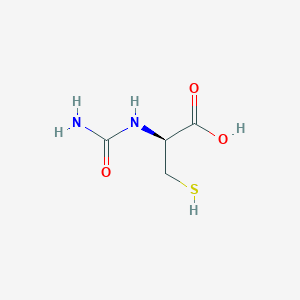
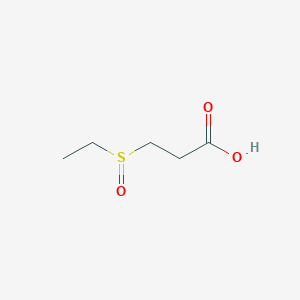
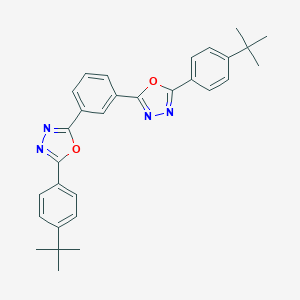
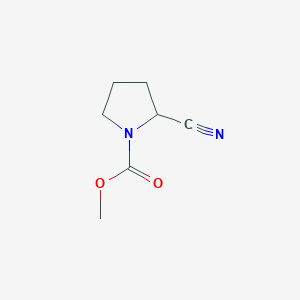
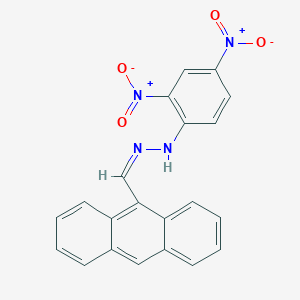
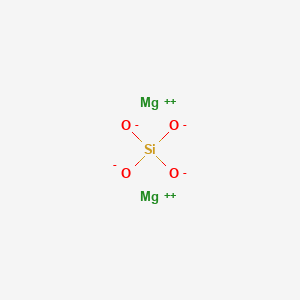
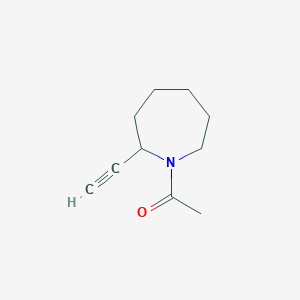

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
